N-(4-amino-2-chlorophenyl)benzamide

Description

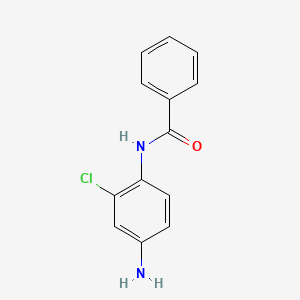

N-(4-amino-2-chlorophenyl)benzamide is a benzamide derivative characterized by a 4-amino-2-chlorophenyl group attached to a benzoyl moiety. This compound serves as a key intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly in the development of antiviral and antioxidant agents . Its structure allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name |

N-(4-amino-2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-8-10(15)6-7-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAVWGWJKCHJLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-amino-2-chlorophenyl)benzamide can be synthesized through various methods. One common method involves the reaction of 4-amino-2-chlorobenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or anilines.

Scientific Research Applications

N-(4-amino-2-chlorophenyl)benzamide has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling pathways related to cell growth, differentiation, and survival . The compound’s effects are mediated through the inhibition of these kinases, leading to altered cellular responses and potential therapeutic benefits .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Parameters of Selected Benzamide Derivatives

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Solubility Profiles

Key Observations :

- A17 (a niclosamide derivative) demonstrates improved solubility (10.6 mg/mL) compared to niclosamide (1.6 mg/mL), attributed to the replacement of the nitro group (-NO₂) with an amino group (-NH₂) .

- N-(3-chlorophenethyl)-4-nitrobenzamide () introduces a nitro group, which may enhance electrophilic reactivity but reduce solubility compared to amino-substituted analogs .

- The sulfonyl-containing derivative (CAS 338967-01-4) exhibits higher steric bulk due to three chlorine atoms and a sulfonamide group, likely affecting membrane permeability and target binding .

Structure-Activity Relationship (SAR) Insights

- Amino Substitution: The -NH₂ group in this compound derivatives enhances hydrogen bonding capacity, improving interactions with biological targets (e.g., viral proteins) .

- Hydroxyl and Sulfonyl Groups : Derivatives like A17 and CAS 338967-01-4 show that polar groups (-OH, -SO₂) modulate solubility and metabolic stability .

Biological Activity

N-(4-amino-2-chlorophenyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an amine and a chloro substituent on the phenyl ring, which contribute to its unique chemical reactivity and biological activity. Its structure can be represented as follows:

This compound is characterized by the following functional groups:

- Amine Group (-NH2) : Imparts basicity and potential for hydrogen bonding.

- Chloro Group (-Cl) : Influences lipophilicity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Notably, it has been identified as a potential inhibitor of tyrosine-protein kinases , which are crucial in cell signaling pathways related to growth and survival.

Key Mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in disease progression, particularly in cancer and infectious diseases.

- Disruption of DNA Binding : Similar compounds have shown the ability to displace proteins essential for DNA function, leading to cell death in pathogens like Trypanosoma brucei .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains with promising results, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer), showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

Case Studies

- Antiprotozoal Activity : A study highlighted the efficacy of this compound derivatives against T. brucei, demonstrating curative effects in mouse models when administered orally. The mechanism involved disrupting kinetoplast DNA functions essential for the parasite's survival .

- Respiratory Syncytial Virus (RSV) Inhibition : Substituted analogues of this compound were found to potently inhibit RSV replication and associated inflammatory responses, showcasing its broad-spectrum antiviral potential .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | 0.4 (MDA-MB-231) |

| 3-amino-N-(4-amino-2-chlorophenyl)benzamide | Antiviral (RSV Inhibition) | 0.5 (RSV) |

| 2-Amino-N-(4-chlorophenyl)benzamide | General Cytotoxicity | 0.6 (various lines) |

Q & A

Basic: How can researchers optimize the synthesis of N-(4-amino-2-chlorophenyl)benzamide to improve yield and purity?

Methodological Answer:

The synthesis typically involves reacting 4-amino-2-chlorobenzoyl chloride with benzamide under anhydrous conditions to avoid hydrolysis . Key optimizations include:

- Base Selection : Use triethylamine or DMAP to neutralize HCl byproducts and drive the amidation reaction .

- Solvent Choice : Polar aprotic solvents like DMF or THF enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

- Characterization : Confirm identity via / NMR (peaks at δ 7.2–8.0 ppm for aromatic protons) and mass spectrometry (expected molecular ion at m/z 276.7) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in potency (e.g., sub-micromolar vs. micromolar IC) may arise from:

- Assay Variability : Validate protocols using positive controls (e.g., niclosamide for antiviral studies) and ensure consistent cell lines/passage numbers .

- Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and quantify degradation products .

- Structural Confirmation : Use X-ray crystallography (SHELXL refinement) to rule out polymorphic differences affecting activity .

- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity .

Basic: What structural elucidation techniques are most reliable for confirming the crystal structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX programs for data collection (Mo Kα radiation, λ = 0.71073 Å) and refinement (R-factor < 0.05) .

- Software Tools : Process data with WinGX (absorption correction, space group determination) and visualize with ORTEP-3 (thermal ellipsoid plots) .

- Validation : Cross-check bond lengths (C–Cl ~1.74 Å, C–N ~1.32 Å) and torsion angles against similar benzamide derivatives .

Advanced: How can computational methods predict the reactivity and binding interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites (e.g., chloro group substitution) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., adenovirus proteases), focusing on hydrogen bonds (amide NH) and π-π stacking (benzene rings) .

- MD Simulations : Assess stability of ligand-target complexes (GROMACS, 100 ns trajectories) to prioritize derivatives for synthesis .

Basic: What analytical techniques are essential for assessing the stability of this compound under varying conditions?

Methodological Answer:

- Spectrofluorometry : Monitor degradation in UV light (λ = 280 nm, λ = 340 nm) to detect photolytic byproducts .

- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- HPLC-MS : Identify hydrolysis products (e.g., free 4-amino-2-chloroaniline) under acidic/alkaline conditions .

Advanced: How can researchers address solubility challenges of this compound in biological assays?

Methodological Answer:

- Salt Formation : Synthesize hydrochloride salts (HCl in diethyl ether) to enhance aqueous solubility .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes without compromising cell viability .

- Prodrug Strategy : Introduce ester or glycoside moieties at the amide group for improved bioavailability .

Basic: How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during compound characterization?

Methodological Answer:

- Reference Standards : Compare with published spectra of structurally similar compounds (e.g., N-(4-chlorophenyl)benzamide derivatives) .

- Deuterated Solvents : Ensure DMSO-d or CDCl purity to avoid extraneous peaks .

- Orthogonal Techniques : Validate IR carbonyl stretches (~1650 cm) with NMR (amide C=O at ~168 ppm) .

Advanced: What strategies can optimize the structure-activity relationship (SAR) of this compound for antiviral applications?

Methodological Answer:

- Substituent Variation : Replace the benzamide moiety with heterocycles (e.g., quinazolinones) to enhance HAdV inhibition .

- Bioisosteric Replacement : Swap chlorine with trifluoromethyl groups to improve metabolic stability .

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic properties with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.